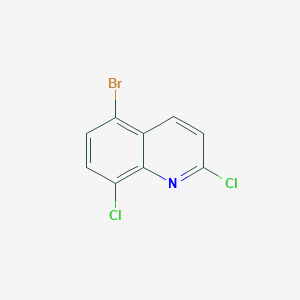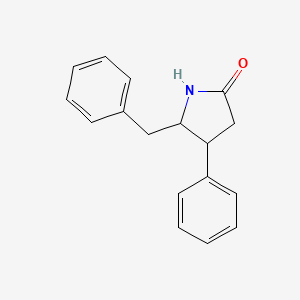
5-Benzyl-4-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-4-phenylpyrrolidin-2-one (5-BPP) is an organic compound derived from the pyrrolidinone family and is a cyclic ketone with a benzyl group and a phenyl group attached to the nitrogen atom. 5-BPP has a wide range of scientific applications, from drug synthesis to laboratory experiments.
Aplicaciones Científicas De Investigación
Potential Antipsychotic Properties
- 5-Benzyl-4-phenylpyrrolidin-2-one, as a 2-phenylpyrrole derivative, shows promise in the development of antipsychotic medications. Specifically, its structure is similar to that of sultopride, a substituted benzamide with dopamine antagonistic activity. This compound is highlighted for its strong sodium-dependent binding to dopamine D-2 receptors, which is a critical feature in antipsychotic drugs (van Wijngaarden et al., 1987).
Metabolic Reactivity Studies
- Research on 1-benzylpyrrolidine, a related compound, involves the study of its metabolic reactivity, particularly the formation of cyanopyrrolidine derivatives. This work contributes to understanding the metabolic pathways and potential interactions of related compounds, such as 5-Benzyl-4-phenylpyrrolidin-2-one (Ho & Castagnoli, 1980).
Computational Studies in Material Synthesis
- Computational modeling has been used to explore the role of benzylpyrrolidine and its derivatives, including 5-Benzyl-4-phenylpyrrolidin-2-one, in directing the synthesis of microporous materials like AlPO-5. This research is crucial in material science for developing new catalysts and adsorbents (Gómez-Hortigüela et al., 2004).
Anticancer, DNA Binding, and Antibacterial Agents
- Derivatives of 2-phenylpyrroles, a category that includes 5-Benzyl-4-phenylpyrrolidin-2-one, have been synthesized and evaluated for their potential as anticancer, DNA binding, and antibacterial agents. This research is significant for the development of new therapeutic agents (Gupta et al., 2016).
Enantioselective Synthesis in Medicinal Chemistry
- The synthesis of 4-phenylpyrrolidin-2-one, which shares a similar structure with 5-Benzyl-4-phenylpyrrolidin-2-one, involves dynamic kinetic resolution, a process relevant in the enantioselective synthesis of medicinal compounds. This research provides insights into creating enantiomerically enriched compounds for pharmaceutical applications (Koszelewski et al., 2009).
Propiedades
IUPAC Name |
5-benzyl-4-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17-12-15(14-9-5-2-6-10-14)16(18-17)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVNYYURYXRQTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-4-phenylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

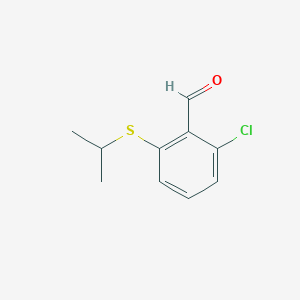
![3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528763.png)
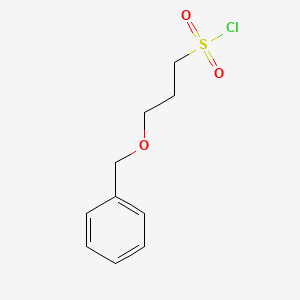
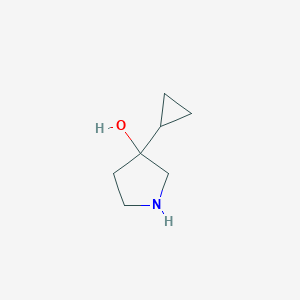
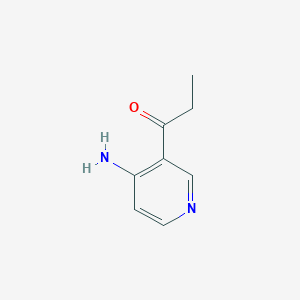

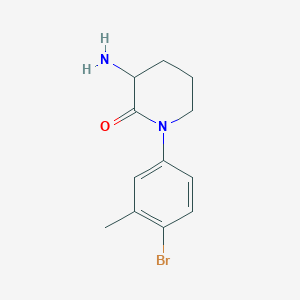
![3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528770.png)
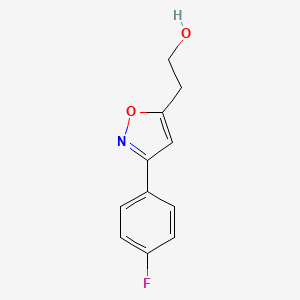
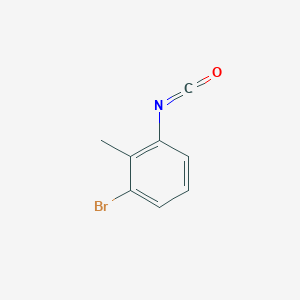
![3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one](/img/structure/B1528773.png)
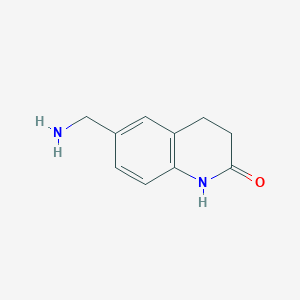
![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528779.png)
